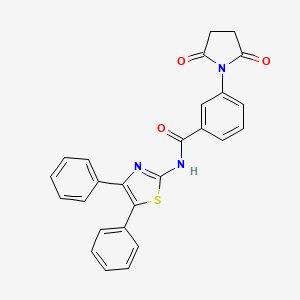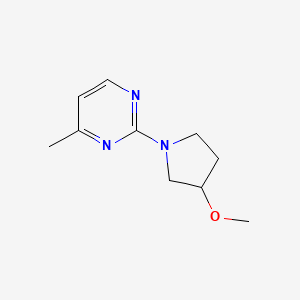
2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine” is a compound that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrimidine is a six-membered heterocyclic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols in selective C(sp3)-C(sp2) cross-couplings .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Innovation
2-(3-Methoxypyrrolidin-1-yl)-4-methylpyrimidine, a compound with notable chemical properties, has been a focal point in the synthesis of radiolabeled compounds, such as [14C3]-moxonidine, highlighting its utility in medicinal chemistry and drug development. The innovative synthesis approach, leveraging condensation and subsequent chemical modifications, underscores its importance in creating compounds with potential therapeutic applications (Czeskis, 2004).
Antitumor and Antifolate Research
Research into non-classical antifolates has explored derivatives of this compound for their potential in cancer therapy. These studies have focused on synthesizing compounds that inhibit the folate metabolic pathways, indicating significant cytotoxicity against various cancer cell lines. Such research underscores the compound's relevance in developing novel antitumor agents (Huang et al., 2003).
Hydrogen Bonding and Molecular Structure
Investigations into the hydrogen bonding and molecular structure of related pyrimidine derivatives provide insights into the compound's chemical behavior. This research is crucial for understanding how these properties influence the compound's interactions and stability in biological systems, contributing to drug design and development (Glidewell et al., 2003).
Catalytic Applications
The compound's relevance extends to catalysis, where related derivatives have been used to explore H-D exchange reactions in N-heterocyclic compounds. This research highlights its potential role in catalytic processes, offering pathways to synthesize deuterated compounds for pharmaceutical applications (Guy & Shapley, 2009).
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .
Eigenschaften
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-3-5-11-10(12-8)13-6-4-9(7-13)14-2/h3,5,9H,4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCUJDPAALASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2648323.png)
![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648324.png)
![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2648325.png)
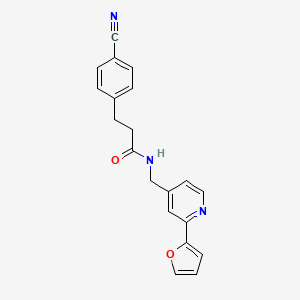
![2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648328.png)
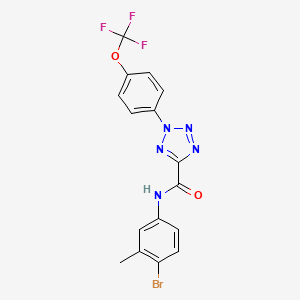
![3-[3-(3-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2648332.png)

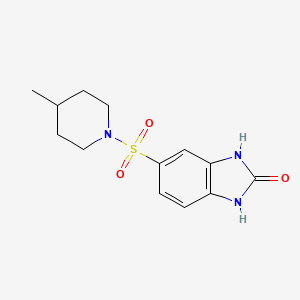
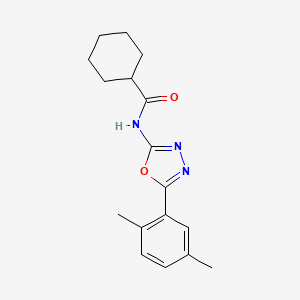
![1-(4-chlorobenzyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2648342.png)
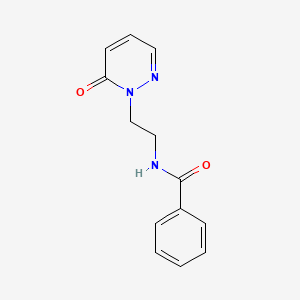
![methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2648344.png)
